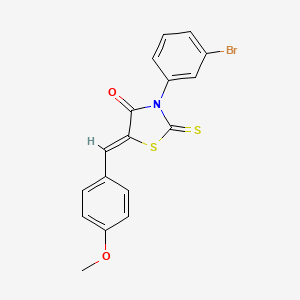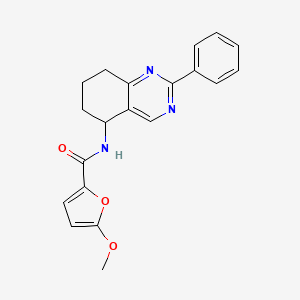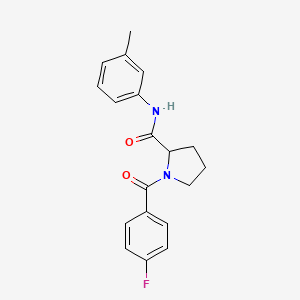![molecular formula C18H24N2O4 B5972188 N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide](/img/structure/B5972188.png)
N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide, also known as HON-Suc-NO2, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential use in the treatment of several diseases and its unique mechanism of action.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide involves the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of inflammation and immune responses. N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide inhibits the activation of NF-κB by preventing the phosphorylation of IκBα, which is a key regulator of the pathway. This inhibition leads to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide has been shown to have neuroprotective effects and to modulate the immune system.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide is its unique mechanism of action. It inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. This makes N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide a potentially useful compound for the treatment of several diseases. However, one limitation of N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide. One direction is the further study of its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to understand the exact mechanism of action of N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide and its effects on the immune system. Finally, the development of more soluble forms of N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide may make it more useful in certain experiments.
Synthesis Methods
The synthesis of N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide involves a multi-step process that starts with the reaction between 3-hydroxyphenylacetic acid and 1-bromo-3-chloropropane. The resulting product is then reacted with N,N-dimethylformamide to obtain a spirocyclic intermediate. The final step involves the reaction of the spirocyclic intermediate with succinic anhydride to produce N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide.
Scientific Research Applications
N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide has been studied for its potential use in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have antioxidant and anti-inflammatory properties that may be beneficial in the treatment of these diseases. Additionally, N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide has been studied for its potential use as a neuroprotective agent and as a modulator of the immune system.
properties
IUPAC Name |
N'-(3-hydroxyphenyl)-N-(1-oxaspiro[4.4]nonan-3-yl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-15-5-3-4-13(10-15)19-16(22)6-7-17(23)20-14-11-18(24-12-14)8-1-2-9-18/h3-5,10,14,21H,1-2,6-9,11-12H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMAIGKCGGSSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CO2)NC(=O)CCC(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-benzyl-3-piperidinecarboxylate](/img/structure/B5972110.png)


![1-{4-[2-(1-naphthylmethyl)-4-morpholinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5972120.png)
![3-(4-chlorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5972128.png)
![7-cycloheptyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5972131.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5972147.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5972149.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5972163.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(2-ethoxybenzyl)-2-piperazinone](/img/structure/B5972165.png)

![2-(4-{[1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenoxy)ethanol](/img/structure/B5972174.png)
![2-cyclopropyl-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5972191.png)